molecular formula C28H22N4O2S2 B2379417 1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea CAS No. 392236-29-2

1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea

Cat. No.: B2379417
CAS No.: 392236-29-2
M. Wt: 510.63
InChI Key: VPGKLWHBHQZAIC-UHFFFAOYSA-N
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Description

1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its complex structure and unique properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea involves multiple steps. The general synthetic route includes the reaction of benzoyl chloride with potassium thiocyanate to form benzoyl isothiocyanate. This intermediate then reacts with 2-aminobiphenyl to yield the final product. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea has a wide range of scientific research applications, including:

    Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its therapeutic effects. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The molecular pathways involved in its action include the modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

1-benzoyl-3-(2'-{[(phenylformamido)methanethioyl]amino}-[1,1'-biphenyl]-2-yl)thiourea can be compared with other similar compounds, such as:

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

These compounds share structural similarities but differ in their specific functional groups and properties . The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O2S2/c33-25(19-11-3-1-4-12-19)31-27(35)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-28(36)32-26(34)20-13-5-2-6-14-20/h1-18H,(H2,29,31,33,35)(H2,30,32,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGKLWHBHQZAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3NC(=S)NC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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